molecular formula C13H15IN2O3 B6239174 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole CAS No. 2361634-63-9

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole

Katalognummer: B6239174
CAS-Nummer: 2361634-63-9
Molekulargewicht: 374.17 g/mol
InChI-Schlüssel: CGUDHAKNFZMOHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an iodo and methoxymethoxy group on the phenyl ring, and a methoxymethyl group on the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors One common route involves the iodination of a methoxymethoxy-substituted phenyl compound, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the iodo group can produce various substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxy group but different overall structure and properties.

    3-Methoxyphenylboronic acid: Another compound with a methoxy group, used in different chemical reactions and applications.

Uniqueness

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

2361634-63-9

Molekularformel

C13H15IN2O3

Molekulargewicht

374.17 g/mol

IUPAC-Name

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)pyrazole

InChI

InChI=1S/C13H15IN2O3/c1-17-8-16-7-11(6-15-16)10-3-4-12(14)13(5-10)19-9-18-2/h3-7H,8-9H2,1-2H3

InChI-Schlüssel

CGUDHAKNFZMOHR-UHFFFAOYSA-N

Kanonische SMILES

COCN1C=C(C=N1)C2=CC(=C(C=C2)I)OCOC

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.